molecular formula C19H21N3O4S B6522254 2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide CAS No. 950452-89-8

2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide

Cat. No. B6522254
CAS RN: 950452-89-8
M. Wt: 387.5 g/mol
InChI Key: PYBXZOGHTPLRMK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzothiadiazin ring, which is a type of heterocyclic compound. This ring system is fused to a 1,1,3-trioxo group and a 4-methylphenyl group. The molecule also contains an acetamide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiadiazin ring and the acetamide group would likely have a significant impact on the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Other Potential Applications

Additional areas of interest include wound healing, tissue regeneration, and enzyme inhibition. However, more comprehensive studies are necessary to validate these applications.

Keep in mind that while the compound shows promise, further research, clinical trials, and safety assessments are crucial before any widespread therapeutic use. Always consult scientific literature and experts for the most up-to-date information . If you have any specific questions about a particular application, feel free to ask!

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to better understand its physical and chemical properties, its mechanism of action, or its potential uses in fields like medicine or materials science .

properties

IUPAC Name

2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13(2)20-18(23)12-21-16-6-4-5-7-17(16)27(25,26)22(19(21)24)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXZOGHTPLRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-isopropylacetamide

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